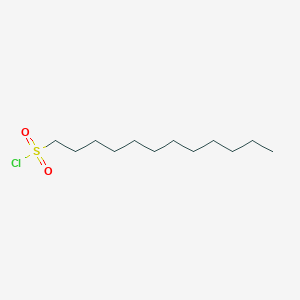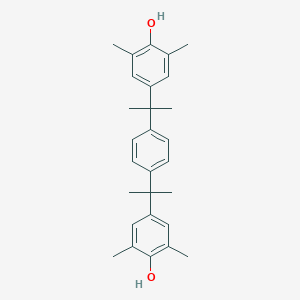![molecular formula C13H10N4 B160610 4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene CAS No. 131203-89-9](/img/structure/B160610.png)
4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene, commonly known as MTX, is a cyclic peptide that has been extensively studied for its potential applications in various fields of science. MTX has a unique structure that makes it an attractive candidate for drug design and other research applications.
Wirkmechanismus
MTX exerts its cytotoxic and neuroprotective effects through a unique mechanism of action. MTX binds to and stabilizes G-quadruplex DNA structures, which are commonly found in telomeres and other regions of the genome. This stabilization leads to the inhibition of DNA replication and the induction of apoptosis in cancer cells. In addition, MTX has been shown to modulate the activity of various ion channels and receptors in the brain, leading to its neuroprotective effects.
Biochemische Und Physiologische Effekte
MTX has been shown to have a variety of biochemical and physiological effects. In cancer cells, MTX induces apoptosis through the inhibition of DNA replication and the activation of caspase enzymes. In the brain, MTX modulates the activity of various ion channels and receptors, leading to its neuroprotective effects. In addition, MTX has been shown to have anti-inflammatory and antioxidant effects, making it a potential therapeutic agent for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MTX has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. In addition, its unique structure and mechanism of action make it an attractive candidate for drug design and other research applications. However, MTX also has some limitations for lab experiments. Its cytotoxic effects can make it difficult to work with in certain assays, and its neuroprotective effects can be difficult to study in vivo.
Zukünftige Richtungen
There are several future directions for research on MTX. One area of interest is the development of MTX-based drugs for cancer chemotherapy and neuroprotection. Another area of interest is the study of MTX's effects on telomere biology and DNA replication. Additionally, the development of new synthetic methods for MTX and its analogs could lead to the discovery of new and more potent therapeutic agents. Finally, the study of MTX's effects on ion channels and receptors in the brain could lead to the development of new treatments for neurodegenerative diseases.
Synthesemethoden
MTX can be synthesized using a variety of methods, including solid-phase peptide synthesis, solution-phase peptide synthesis, and fragment condensation. The most commonly used method for synthesizing MTX is solid-phase peptide synthesis, which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The resulting peptide is then cleaved from the support and purified using various chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
MTX has been extensively studied for its potential applications in various fields of science, including drug design, cancer research, and neuroscience. MTX has been shown to have potent cytotoxic activity against a wide range of cancer cell lines, making it a promising candidate for cancer chemotherapy. In addition, MTX has been shown to have neuroprotective effects, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
131203-89-9 |
|---|---|
Produktname |
4-Methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene |
Molekularformel |
C13H10N4 |
Molekulargewicht |
222.24 g/mol |
IUPAC-Name |
4-methyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene |
InChI |
InChI=1S/C13H10N4/c1-7-15-10-3-2-9-12(13(10)16-7)8-4-5-14-6-11(8)17-9/h2-6,17H,1H3,(H,15,16) |
InChI-Schlüssel |
KPBGKGDOVHUMNF-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(N1)C=CC3=C2C4=C(N3)C=NC=C4 |
Kanonische SMILES |
CC1=NC2=C(N1)C=CC3=C2C4=C(N3)C=NC=C4 |
Synonyme |
Pyrido[4,3:4,5]pyrrolo[3,2-e]benzimidazole, 1,6-dihydro-2-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



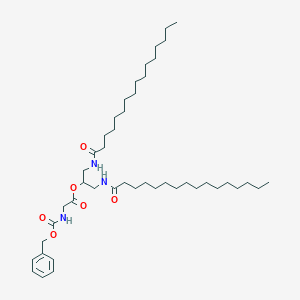
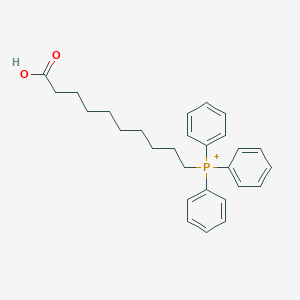
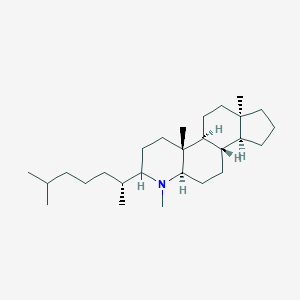
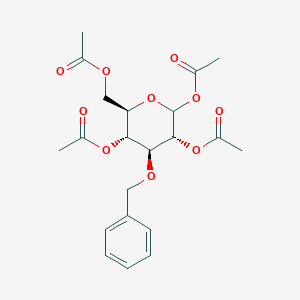
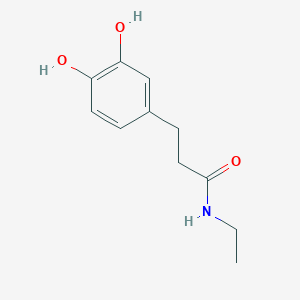
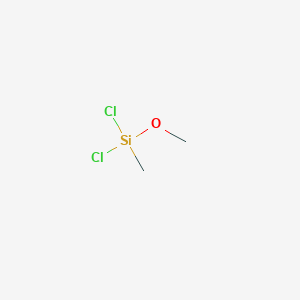
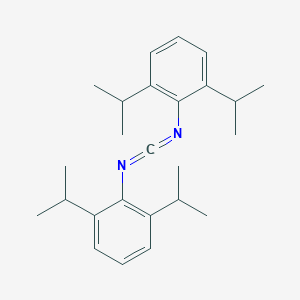
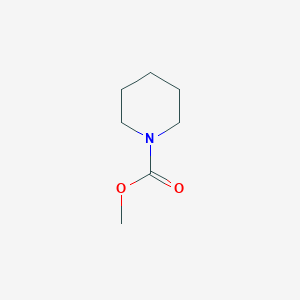
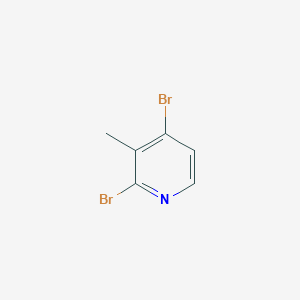
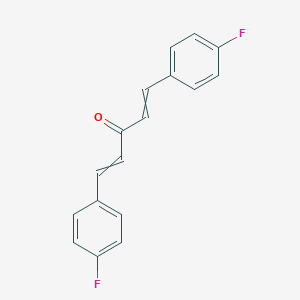
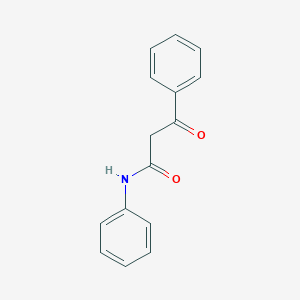
![Glycine, N-ethyl-N-[(heptadecafluorooctyl)sulfonyl]-, ethyl ester](/img/structure/B160551.png)
